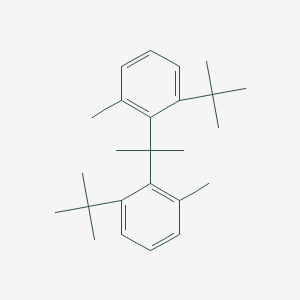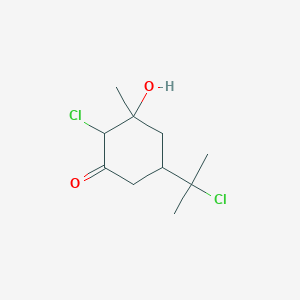
2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, hydroxy, and ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one typically involves multiple steps. One common method involves the chlorination of a precursor compound, followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chloro groups can be substituted with other functional groups, such as amino or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ketone group may yield an alcohol.
Scientific Research Applications
2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one involves its interaction with specific molecular targets. The chloro and hydroxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one: This compound is unique due to its specific functional groups and structure.
2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-2-one: A similar compound with a different position of the ketone group.
2-Chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-3-one: Another similar compound with a different position of the ketone group.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
65646-08-4 |
|---|---|
Molecular Formula |
C10H16Cl2O2 |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
2-chloro-5-(2-chloropropan-2-yl)-3-hydroxy-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H16Cl2O2/c1-9(2,12)6-4-7(13)8(11)10(3,14)5-6/h6,8,14H,4-5H2,1-3H3 |
InChI Key |
RZLTWKCCYPYRSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(=O)C1Cl)C(C)(C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


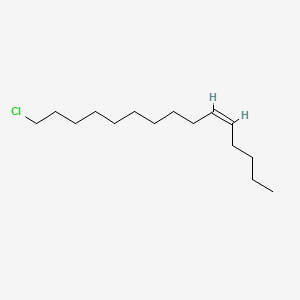
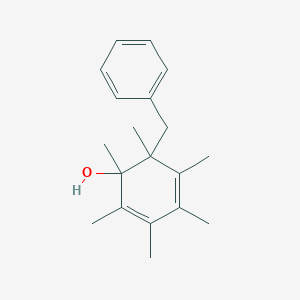
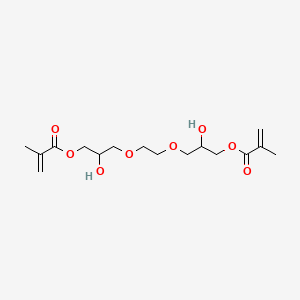

![Methyl [(trichloromethyl)disulfanyl]acetate](/img/structure/B14468247.png)
![[(Chlorogallanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14468260.png)
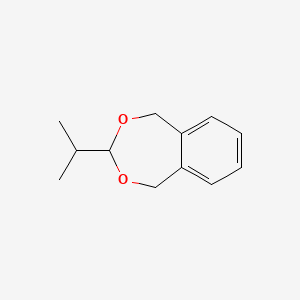
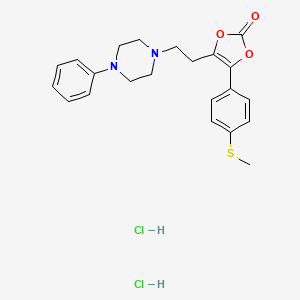
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
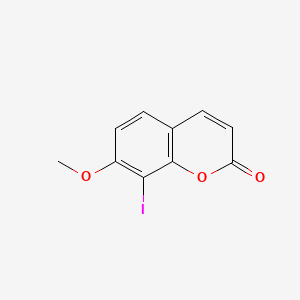
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
